2-bromopyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
2-bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a bromine atom at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the bromination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the reaction of 4-bromopyrazolo[1,5-a]pyrazines with aryl or hetaryl boronic acids in the presence of catalytic amounts of palladium(II) chloride (Pd(dppf)Cl2·CH2Cl2) and an excess of cesium carbonate (Cs2CO3) in a solvent system of acetonitrile and water (9:1) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromopyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or hetaryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Cross-Coupling: Catalysts like palladium(II) chloride and bases such as cesium carbonate are used in a solvent system of acetonitrile and water.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyrazines can be formed.
Coupling Products: Aryl or hetaryl-substituted pyrazolo[1,5-a]pyrazines are the major products of Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2-bromopyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of new materials.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
2-bromopyrazolo[1,5-a]pyrazin-4-amine can be compared with other pyrazolo[1,5-a]pyrazine derivatives:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural motifs but differ in their ring systems and functional groups.
Pyrazolo[3,4-b]pyridines: These derivatives are used as TRK inhibitors and have different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2758006-12-9 |
---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
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